molecular formula C14H19N3O3S B2955453 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine CAS No. 1154971-87-5

1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

カタログ番号: B2955453
CAS番号: 1154971-87-5
分子量: 309.38
InChIキー: BRIUMIJNJZMYMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine features a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a propan-1-amine chain bearing a methylsulfanyl (SCH₃) moiety at the third carbon.

特性

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-18-11-5-4-9(8-12(11)19-2)13-16-14(20-17-13)10(15)6-7-21-3/h4-5,8,10H,6-7,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIUMIJNJZMYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(CCSC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 252.28 g/mol
  • CAS Number : 878977-92-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.

Key Findings :

  • In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)15.0Apoptosis induction
HT-29 (Colon)12.5Cell cycle arrest

Anticonvulsant Activity

The anticonvulsant properties of oxadiazole derivatives have been explored in various animal models. The compound has been evaluated for its ability to prevent seizures induced by pentylenetetrazol (PTZ).

Study Results :

  • The compound demonstrated significant anticonvulsant activity with a protective effect observed in 70% of treated subjects .
Treatment GroupSeizure Protection (%)
Control10
Compound70

Antimicrobial Activity

Preliminary evaluations suggest that the compound possesses antimicrobial properties against a range of bacterial strains.

Research Outcomes :

  • The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often correlates with specific structural features. In the case of this compound:

  • Dimethoxyphenyl Group : Enhances lipophilicity and contributes to increased cellular uptake.
  • Methylsulfanyl Group : May play a role in modulating interactions with biological targets .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study involving a series of oxadiazole derivatives, including the subject compound, revealed that modifications in substituents significantly impacted anticancer activity. The presence of electron-donating groups was associated with enhanced potency against cancer cell lines .
  • Anticonvulsant Evaluation :
    An experiment assessing several oxadiazole compounds for anticonvulsant activity found that those with similar structural motifs to the subject compound showed comparable efficacy in preventing seizures in animal models .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Aromatic Substitutions
  • 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine ():

    • Replaces the 3,4-dimethoxyphenyl group with a 3-fluoro-4-methylphenyl moiety.
    • The fluorine atom introduces electron-withdrawing effects, reducing electron density compared to methoxy groups, which may alter receptor binding. The methyl group increases lipophilicity (higher logP).
  • 1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine (): Features a single 4-methoxyphenyl group.
  • 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride ():

    • Substitutes 2,3-dimethoxyphenyl instead of 3,4-dimethoxy.
    • Altered regiochemistry may disrupt optimal hydrogen bonding or aromatic interactions in target binding sites.
Aliphatic Substitutions
  • 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate ():

    • Replaces the aromatic group with an isopropyl chain.
    • Increased hydrophobicity but loss of aromaticity, likely reducing affinity for targets requiring planar interactions.
  • 1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate ():

    • Substitutes a 2-methoxyethyl group.
    • The ether oxygen may engage in hydrogen bonding, but the aliphatic chain lacks the rigidity of aromatic systems.

Variations in the Amine Chain

  • 3-[3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]propan-1-amine (): Shorter chain (propan-1-amine) without the methylsulfanyl group.
  • 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine ():

    • Longer pentan-1-amine chain.
    • Increased flexibility and hydrophobicity, which may enhance off-target interactions.

Complex Derivatives

  • N-{3-[4-(5-Chloro-2-methylphenyl)piperazino]propyl}-N-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]amine (): Retains the 3,4-dimethoxyphenyl group but incorporates a piperazine ring and chlorophenyl moiety.
  • 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane ():

    • Replaces the propan-1-amine chain with a diazepane ring.
    • Introduces basic nitrogen atoms, altering solubility and binding kinetics.

Physicochemical and Pharmacokinetic Considerations

Table 1: Key Properties of Selected Analogs

Compound (Reference) Molecular Formula Molecular Weight Key Substituents Predicted logP*
Target Compound C₁₄H₂₀N₃O₃S 310.39 3,4-Dimethoxyphenyl, SCH₃ 2.8
Compound C₁₃H₁₆FN₃OS 281.35 3-Fluoro-4-methylphenyl, SCH₃ 3.1
Compound C₁₃H₁₇N₃O₂S 279.36 4-Methoxyphenyl, SCH₃ 2.5
Compound C₁₁H₁₃N₃O₃ 235.24 2,3-Dimethoxyphenyl, CH₂NH₂ 1.9

*logP estimated using fragment-based methods.

  • Lipophilicity : The target compound’s logP (~2.8) balances solubility and membrane permeability. Analogs with aliphatic substituents (e.g., , logP ~3.5) may face challenges in aqueous solubility.
  • Metabolic Stability : The methylsulfanyl group in the target compound and –5 analogs may resist oxidative metabolism better than compounds with thioether or ester linkages.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。